REACTION_CXSMILES
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[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[CH2:6]([O:13][C:14]([NH:16][C@H:17]([C:22](OCC)=[O:23])[C:18]([F:21])([F:20])[F:19])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C>[F:19][C:18]([F:20])([F:21])[CH:17]([NH:16][C:14](=[O:15])[O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:22][OH:23] |f:0.1.2,3.4|
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Name
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|
Quantity
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2885 g
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Type
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reactant
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Smiles
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[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
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8 L
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
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1993 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
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Quantity
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2000 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(=O)N[C@@H](C(F)(F)F)C(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction mixture
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Type
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CUSTOM
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Details
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was quenched with water (10 L)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×2000 mL)
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Type
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WASH
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Details
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washed with brine (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified via chromatography on silica gel (10% ethyl acetate/petroleum ether)
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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FC(C(CO)NC(OCC1=CC=CC=C1)=O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |